ASP6432 Exhibits 14-Fold Higher Potency for Human LPA1 Compared to ONO-7300243
ASP6432 demonstrates substantially greater potency at the human LPA1 receptor than the comparator ONO-7300243. In standardized calcium mobilization assays using cells expressing human LPA1, ASP6432 exhibits an IC50 of 11 nM [1], whereas ONO-7300243 has a reported IC50 of 160 nM (0.16 µM) [2]. This represents a 14.5-fold difference in potency. The higher potency of ASP6432 reduces the required concentration for in vitro receptor blockade, potentially minimizing off-target effects at higher concentrations that may be required when using less potent antagonists.
| Evidence Dimension | In vitro antagonistic potency at human LPA1 receptor (calcium mobilization assay) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | ONO-7300243: IC50 = 160 nM |
| Quantified Difference | ASP6432 is 14.5-fold more potent (160 nM / 11 nM) |
| Conditions | Cells expressing human LPA1 receptor; LPA-stimulated intracellular calcium increase |
Why This Matters
Higher potency at human LPA1 enables the use of lower compound concentrations in vitro, reducing the risk of confounding off-target pharmacology and solvent-related artifacts.
- [1] Sakamoto K, Noguchi Y, Ueshima K, Yamakuni H, Ohtake A, Sato S, et al. Effect of ASP6432, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation. Journal of Pharmacology and Experimental Therapeutics. 2018; DOI: 10.1124/jpet.118.247908. View Source
- [2] Terakado M, Suzuki M, Tanaka M, et al. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead. ACS Medicinal Chemistry Letters. 2016; Table 4. DOI: 10.1021/acsmedchemlett.6b00125. View Source
